Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate
CAS No.:
Cat. No.: VC13687927
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.20 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate -](/images/structure/VC13687927.png)
Specification
Molecular Formula | C10H11F3N2O2 |
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Molecular Weight | 248.20 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate |
Standard InChI | InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3/t7-/m0/s1 |
Standard InChI Key | OHIOGPXRWIHXSB-ZETCQYMHSA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CN=C(C=C1)C(F)(F)F)N |
SMILES | COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N |
Canonical SMILES | COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features an L-alanine methyl ester backbone with a 6-(trifluoromethyl)pyridin-3-yl group attached to the β-carbon (Figure 1). Key structural elements include:
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Chiral center: The L-configuration at the α-carbon ensures biological relevance.
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Trifluoromethylpyridine: The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic resistance .
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Methyl ester: Improves cell permeability and serves as a prodrug motif for carboxylic acid activation .
Table 1: Key Structural Descriptors
Synthesis and Derivative Formation
Nucleophilic Aromatic Substitution
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Step 1: L-Alanine methyl ester is functionalized at the β-position via Mitsunobu reaction or alkylation .
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Step 2: Coupling with 3-bromo-6-(trifluoromethyl)pyridine under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Alternative Approach
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Intermediate: 3-(6-Trifluoromethylpyridin-3-yl)-L-alanine is esterified using thionyl chloride and methanol .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
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1 | L-Alanine, CH₃OH/SOCl₂, 0°C → RT | 85% | |
2 | 3-Bromo-6-CF₃-pyridine, Pd(PPh₃)₄, K₂CO₃ | 72% |
Physicochemical Properties
Spectral Data
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¹H NMR (CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.85 (d, J = 8.0 Hz, 1H), 4.35 (m, 1H, α-CH), 3.73 (s, 3H, OCH₃), 3.25 (dd, J = 14.0 Hz, β-CH₂) .
Thermodynamic and Solubility Profiles
Applications in Research
Pharmaceutical Development
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